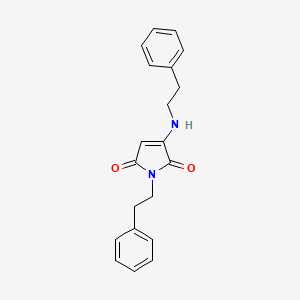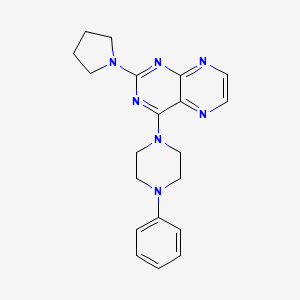
4-(4-Phenylpiperazinyl)-2-pyrrolidinylpteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenylpiperazinyl)-2-pyrrolidinylpteridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pteridine core structure substituted with a phenylpiperazine and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylpiperazinyl)-2-pyrrolidinylpteridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pteridine core, followed by the introduction of the phenylpiperazine and pyrrolidine substituents. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylpiperazinyl)-2-pyrrolidinylpteridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
4-(4-Phenylpiperazinyl)-2-pyrrolidinylpteridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Phenylpiperazinyl)-2-pyrrolidinylpteridine involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(4-Phenylpiperazinyl)-2-pyrrolidinylpteridine can be compared with other similar compounds, such as:
4-(4-Phenylpiperazinyl)-2-pyrrolidinylquinoline: Similar structure but with a quinoline core instead of a pteridine core.
4-(4-Phenylpiperazinyl)-2-pyrrolidinylimidazole: Features an imidazole core, which may result in different chemical and biological properties.
4-(4-Phenylpiperazinyl)-2-pyrrolidinylpyridine: Contains a pyridine core, offering a different set of reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Properties
Molecular Formula |
C20H23N7 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-2-pyrrolidin-1-ylpteridine |
InChI |
InChI=1S/C20H23N7/c1-2-6-16(7-3-1)25-12-14-26(15-13-25)19-17-18(22-9-8-21-17)23-20(24-19)27-10-4-5-11-27/h1-3,6-9H,4-5,10-15H2 |
InChI Key |
MPRBKZUAZYXREI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CN=C3C(=N2)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B12201645.png)

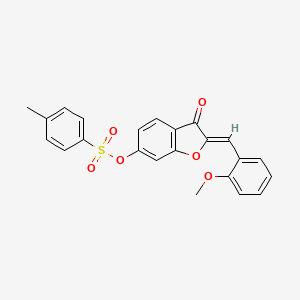
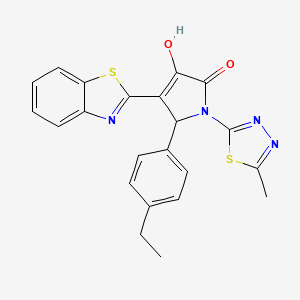

![2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12201681.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12201683.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate](/img/structure/B12201687.png)
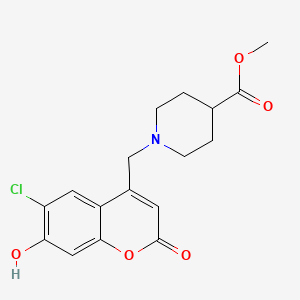
![7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12201712.png)
![2-Methylpropyl 3-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate](/img/structure/B12201714.png)
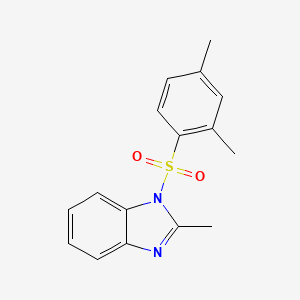
![[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B12201726.png)
